molecular formula C11H8F3IN2 B8785048 4-Iodo-1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole

4-Iodo-1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Cat. No. B8785048
M. Wt: 352.09 g/mol
InChI Key: NOSSZJDDVRUVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H8F3IN2 and its molecular weight is 352.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Iodo-1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Molecular Formula

C11H8F3IN2

Molecular Weight

352.09 g/mol

IUPAC Name

4-iodo-1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole

InChI

InChI=1S/C11H8F3IN2/c1-17-10(9(15)6-16-17)7-2-4-8(5-3-7)11(12,13)14/h2-6H,1H3

InChI Key

NOSSZJDDVRUVAB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)I)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

An acetic acid (3.3 mL) solution of iodine monochloride (2.64 g) was added dropwise to an acetic acid (22 mL) solution that contained 1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole (3.70 g) and sodium acetate (1.38 g) at a room temperature, and the obtained solution was then stirred for 4 hours. Thereafter, water (250 mL) was added to the reaction solution, and the obtained solution was then stirred for 30 minutes. Then, a precipitated solid was collected by filtration, and was then washed with water. The obtained solid was dissolved in ethyl acetate, and the obtained solution was then washed with water and a saturated sodium hydrogencarbonate aqueous solution. The organic layer was dried over anhydrous sodium sulfate, and was then concentrated under a reduced pressure. Thereafter, the residue was purified by column chromatography (silica gel 60N, hexane:ethyl acetate=5:1 to 7:3), so as to obtain the title compound (4.80 g) in the form of a brownish-red oily substance.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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